

Dihydroxyacetone Phosphate: A Comprehensive Technical Guide on its Chemical Properties and Reactivity

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Compound of Interest

Compound Name: Dihydroxyacetone Phosphate

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Introduction

Dihydroxyacetone phosphate (DHAP) is a pivotal intermediate in central carbon metabolism, positioned at the crossroads of glycolysis, gluconeogenesis, and lipid biosynthesis. As a phosphorylated triose sugar, its chemical properties and reactivity are fundamental to cellular energy production and anabolic processes. This technical guide provides an in-depth exploration of the core chemical characteristics of DHAP, its diverse reactivity in both enzymatic and non-enzymatic contexts, and detailed experimental protocols for its study.

Chemical Properties of Dihydroxyacetone Phosphate

Dihydroxyacetone phosphate is the phosphate ester of dihydroxyacetone. Its structure, featuring a central ketone and two flanking hydroxyl groups, one of which is esterified with a phosphate group, dictates its chemical behavior.

Structure and Physicochemical Data

The fundamental properties of DHAP are summarized in the table below, providing a quantitative basis for its behavior in experimental and biological systems.

Property	Value	Reference(s)
Chemical Formula	C ₃ H ₇ O ₆ P	[1]
Molecular Weight	170.06 g/mol	[1]
IUPAC Name	(3-hydroxy-2-oxopropyl) dihydrogen phosphate	[1]
CAS Number	57-04-5	
pKa (Strongest Acidic)	~1.19	[2]
pKa (Strongest Basic)	~-3.3	[2]
Appearance	Colorless, hygroscopic solid	[3]
Solubility	Soluble in water	[3]

Stability and Degradation

A critical aspect of DHAP chemistry is its inherent instability, particularly in neutral to slightly basic conditions.[4] This instability is primarily due to the elimination of the phosphate group, leading to the formation of the reactive and potentially toxic byproduct, methylglyoxal.[4] The chemical half-life of DHAP is significantly influenced by temperature, ranging from approximately 3 hours at 37°C to 30 hours at 25°C under neutral-to-slightly-basic conditions.[4] [5] This instability necessitates careful handling and storage, often as a more stable precursor, and has significant implications for its in situ generation in enzymatic reactions.[4][6]

In aqueous solutions, DHAP exists in equilibrium between its keto and hydrated gem-diol forms.[7][8] At 20°C, the ratio of keto to gem-diol is approximately 55:44, shifting to favor the keto form (around 83%) at a more physiological temperature of 37°C.[7][8]

Reactivity of Dihydroxyacetone Phosphate

The reactivity of DHAP is central to its metabolic functions and is characterized by its participation in both enzymatic and non-enzymatic reactions.

Enzymatic Reactivity

DHAP is a substrate for several key enzymes that channel it into various metabolic pathways.

- **Isomerization to Glyceraldehyde 3-Phosphate (GAP):** The most prominent reaction of DHAP is its reversible isomerization to glyceraldehyde 3-phosphate (GAP), catalyzed by the enzyme triosephosphate isomerase (TPI).[9][10] This reaction is a crucial step in glycolysis, ensuring that both three-carbon units derived from fructose-1,6-bisphosphate can be further metabolized to generate ATP.[9][10] The standard free energy change (ΔG°) for the conversion of DHAP to GAP is +7.55 kJ/mol, indicating that DHAP is the more stable isomer at standard conditions.[11] However, the rapid consumption of GAP in subsequent glycolytic steps drives the equilibrium towards GAP formation in the cellular context.[12]
- **Aldol Condensation Reactions:** DHAP serves as a nucleophile in aldol condensation reactions catalyzed by aldolases. A key example is the fructose-1,6-bisphosphate aldolase-catalyzed reaction where DHAP condenses with glyceraldehyde-3-phosphate to form fructose-1,6-bisphosphate during gluconeogenesis.[13] This reactivity is harnessed in synthetic organic chemistry, where DHAP-dependent aldolases are used for stereoselective carbon-carbon bond formation.[14]
- **Reduction to Glycerol-3-Phosphate:** DHAP can be reduced to L-glycerol-3-phosphate by the enzyme glycerol-3-phosphate dehydrogenase, a reaction that links carbohydrate and lipid metabolism.[9] This provides the glycerol backbone required for the synthesis of triglycerides and phospholipids.[3]

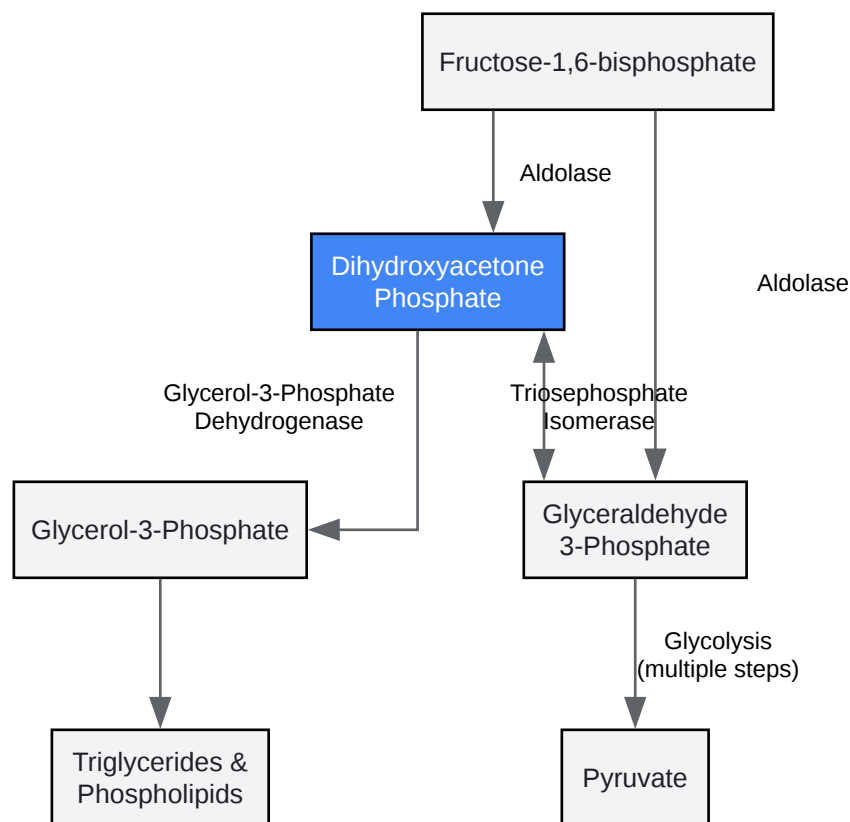
Non-Enzymatic Reactivity

Beyond its enzyme-mediated transformations, DHAP can also participate in non-enzymatic reactions.

- **Maillard Reaction:** The carbonyl group of DHAP can react with primary amino groups of amino acids and proteins in a non-enzymatic browning process known as the Maillard reaction.[15] This can lead to the formation of advanced glycation end-products (AGEs), which are implicated in various pathological conditions.[16]
- **Formation of Methylglyoxal:** As previously mentioned, the non-enzymatic elimination of the phosphate group from DHAP leads to the formation of methylglyoxal.[4] This is a spontaneous degradation pathway that can occur under physiological conditions.

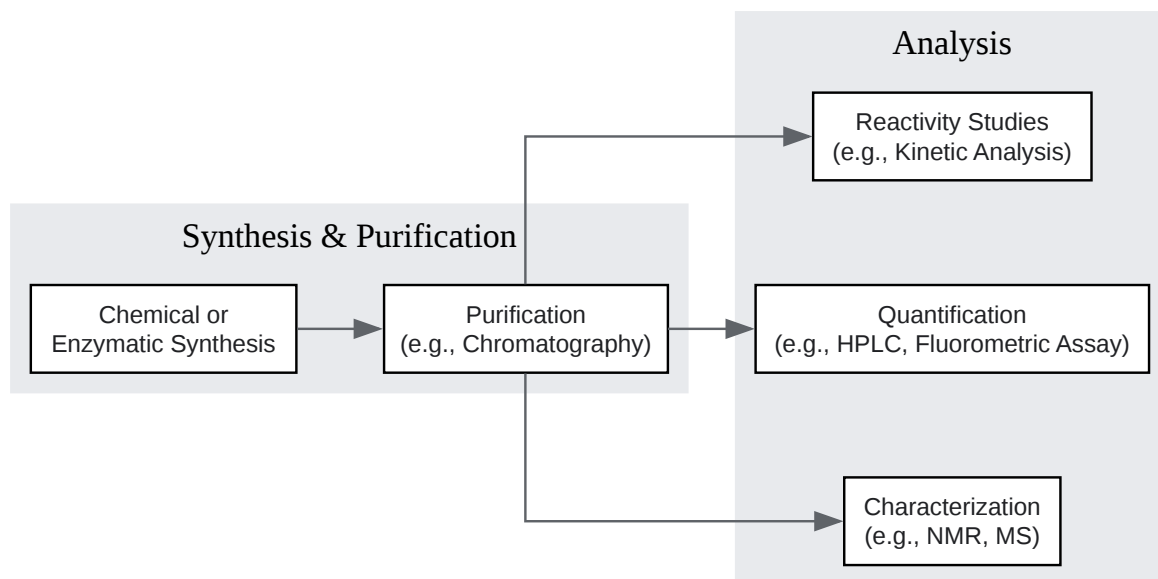
Signaling Pathways and Experimental Workflows

The central role of DHAP in metabolism is best understood through the visualization of its interconnected pathways and the workflows used to study it.



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DHAP's central role in glycolysis and lipid precursor synthesis.



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A generalized workflow for the synthesis and analysis of DHAP.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate study of DHAP. The following sections provide methodologies for key experiments.

Protocol 1: Enzymatic Synthesis and Purification of Dihydroxyacetone Phosphate

This protocol describes a common enzymatic approach for the in situ generation of DHAP from fructose-1,6-bisphosphate (FDP).^[17]

Materials:

- Fructose-1,6-bisphosphate (FDP)
- Aldolase
- Triosephosphate isomerase (TPI)

- Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- Deproteinization agent (e.g., perchloric acid or a 10 kDa cutoff spin filter)
- Purification system (e.g., anion-exchange chromatography)

Procedure:

- **Reaction Setup:** Dissolve FDP in the reaction buffer to a final concentration of 100 mM.
- **Enzyme Addition:** Add aldolase and TPI to the FDP solution. The optimal enzyme concentration should be determined empirically.
- **Incubation:** Incubate the reaction mixture at 37°C. Monitor the progress of the reaction by measuring the concentration of DHAP at different time points.
- **Reaction Termination and Deproteinization:** Stop the reaction by adding a deproteinization agent. If using perchloric acid, neutralize the solution with KOH. Centrifuge to remove the precipitated protein. Alternatively, use a spin filter to remove the enzymes.
- **Purification:** Purify the DHAP from the reaction mixture using anion-exchange chromatography. Elute with a salt gradient (e.g., NaCl or TEAB).
- **Desalting and Lyophilization:** Desalt the fractions containing DHAP and lyophilize to obtain the purified product.

Protocol 2: Quantitative Analysis of Dihydroxyacetone Phosphate using HPLC-MS

This protocol outlines a method for the quantification of DHAP in biological samples using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[\[18\]](#)[\[19\]](#)

Materials:

- Sample (e.g., red blood cell lysate, tissue homogenate)
- Internal Standard (e.g., $^{13}\text{C}_3$ -DHAP)

- Protein Precipitation Reagent (e.g., ice-cold methanol or acetonitrile)
- HPLC system coupled to a mass spectrometer
- C8 reverse-phase column
- Mobile Phase A: Water with an ion-pairing agent (e.g., tributylamine)
- Mobile Phase B: Acetonitrile

Procedure:

- Sample Preparation:
 - Homogenize tissue or lyse cells in an appropriate buffer on ice.
 - Add a known amount of the internal standard to the sample.
 - Precipitate proteins by adding 2-3 volumes of ice-cold protein precipitation reagent.
 - Vortex and centrifuge at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.
 - Transfer the supernatant to a new tube for analysis.
- HPLC-MS Analysis:
 - Inject the prepared sample onto the C8 column.
 - Use a gradient elution with Mobile Phase A and Mobile Phase B to separate DHAP and its isomer, GAP. A long run time (e.g., 50 minutes) may be necessary for complete separation.^[18]
 - Detect DHAP and the internal standard using the mass spectrometer in negative ion mode.
- Quantification:
 - Generate a standard curve using known concentrations of DHAP.

- Calculate the concentration of DHAP in the sample by comparing the peak area ratio of DHAP to the internal standard against the standard curve.

Protocol 3: Fluorometric Assay for Dihydroxyacetone Phosphate

This protocol describes a sensitive fluorometric assay for the quantification of DHAP.^{[1][20]}

Materials:

- Sample or DHAP standards
- DHAP Assay Buffer
- DHAP Enzyme Mix (containing TPI)
- DHAP Developer (containing enzymes to convert GAP to a product that reduces a probe)
- Fluorometric Probe
- 96-well plate
- Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

- Sample and Standard Preparation:
 - Prepare a standard curve by serially diluting a DHAP standard solution in DHAP Assay Buffer.
 - Prepare samples (e.g., cell lysates, tissue homogenates) in DHAP Assay Buffer. If necessary, deproteinize the samples.
 - Pipette 50 μ L of each standard and sample into separate wells of the 96-well plate.
- Reaction Mix Preparation: Prepare a master reaction mix containing DHAP Assay Buffer, DHAP Enzyme Mix, DHAP Developer, and the fluorometric probe according to the kit

manufacturer's instructions.

- Reaction Incubation: Add 50 μ L of the reaction mix to each well. Mix and incubate the plate at 37°C for 60 minutes, protected from light.
- Measurement: Measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.
- Calculation: Subtract the blank reading (0 DHAP standard) from all readings. Plot the standard curve and determine the concentration of DHAP in the samples from the curve.

Conclusion

Dihydroxyacetone phosphate is a molecule of fundamental importance in biochemistry. Its chemical properties, particularly its inherent instability and diverse reactivity, are key to its central role in metabolism. A thorough understanding of these characteristics, coupled with robust experimental methodologies, is crucial for researchers in the fields of metabolic diseases, drug development, and synthetic biology. The data and protocols presented in this guide offer a comprehensive resource for the continued investigation of this vital metabolic intermediate.

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